molecular formula C12H10F3N3O2 B2858142 4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 320425-03-4

4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2858142
CAS No.: 320425-03-4
M. Wt: 285.226
InChI Key: JRWFGCLIJQZGRV-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS: 1018522-96-7) is a pyrazol-3-one derivative characterized by a 2-hydroxyanilino group attached via a methylene bridge to a pyrazolone core substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 5 .

Properties

IUPAC Name

4-[(2-hydroxyphenyl)iminomethyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-18-11(20)7(10(17-18)12(13,14)15)6-16-8-4-2-3-5-9(8)19/h2-6,17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQABGXJIGBACDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. One common method starts with the reaction of 2-hydroxyaniline with a suitable aldehyde or ketone under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydrazine to form the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrazol-3-one scaffold but differ in substituents, influencing their physical, electronic, and biological properties. Key comparisons are outlined below:

Substituent Effects on Physicochemical Properties

  • Halogenated Derivatives: 4-[(4-Chlorophenyl)amino]methylene-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (, MW: 365.74) incorporates a 4-chloroanilino group, increasing molecular weight and lipophilicity compared to the target compound. The electron-withdrawing Cl atom may reduce solubility but enhance stability . 4-[(2,4-Dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () features two Cl atoms, further amplifying these effects. Such halogenation is common in antimicrobial agents due to improved membrane penetration .
  • Hydroxy-Substituted Derivatives: 4-[(4-Hydroxyanilino)methylene]-5-methyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one (, MW: 396.66) replaces the target’s ortho-hydroxy group with a para-hydroxyanilino substituent. The para configuration may alter hydrogen-bonding networks and solubility .
  • Synthesized in 96% yield, this compound demonstrates the efficiency of click chemistry in modifying pyrazolones .

Electronic and Steric Effects

  • Trifluoromethyl Group : The CF₃ group in all compared compounds contributes to electron-withdrawing effects, stabilizing the pyrazolone ring and enhancing resistance to oxidation.

Biological Activity

4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, with the CAS number 320425-03-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antidiabetic, antioxidant, and antimicrobial activities, supported by various research findings.

  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 285.22 g/mol
  • Melting Point : 288.00°C - 290.00°C

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an antidiabetic agent. The compound exhibited significant inhibitory effects on alpha-amylase, an enzyme involved in carbohydrate digestion. The observed IC50 values were reported as follows:

Concentration (μM/mL)Percent Inhibition (%)
50078.85
25073.08
12568.90
62.562.28
31.2558.47

The IC50 value for the compound was found to be 4.58 μM, compared to acarbose (1.58 μM), indicating a promising antidiabetic potential .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results showed that the compound had an IC50 value of 2.36 μM, demonstrating notable antioxidant activity when compared to ascorbic acid (IC50 = 0.85 μM). This suggests that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of the compound were also investigated against various bacterial strains. Although specific data on minimum inhibitory concentrations (MIC) were not detailed in the search results, related studies on similar pyrazole derivatives have shown promising antibacterial and antifungal activities . These findings suggest that modifications to the pyrazole structure may enhance antimicrobial efficacy.

Case Studies and Research Findings

  • Antidiabetic Efficacy : A study focusing on similar compounds indicated that modifications in the structure could lead to enhanced alpha-amylase inhibition and improved blood glucose regulation in diabetic models .
  • Toxicity Assessments : Acute toxicity tests conducted on experimental mice showed no significant behavioral changes or lethality after administration of various concentrations of the compound over a period of 72 hours, suggesting a favorable safety profile for further research .
  • Structure-Activity Relationship (SAR) : Research into related pyrazole compounds has established a correlation between structural modifications and biological activity, indicating that specific functional groups significantly influence pharmacological effects .

Q & A

Q. Q1. What are the established synthetic routes for 4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including condensation of a pyrazolone precursor with 2-hydroxyaniline derivatives. For analogous pyrazolones, refluxing in ethanol with catalytic acid (e.g., acetic acid) for 2–6 hours achieves intermediate formation, followed by purification via recrystallization (DMF/EtOH mixtures) . Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature : Prolonged reflux (>4 hours) improves imine bond formation but may degrade thermally sensitive substituents like trifluoromethyl groups .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) require milder conditions to avoid side reactions .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolves stereochemistry at the methylene group (Z/E configuration) and confirms hydrogen bonding between the hydroxyanilino and carbonyl moieties .
  • NMR : 1^1H and 13^13C NMR identify tautomeric forms (e.g., keto-enol equilibria). The hydroxyanilino proton typically appears as a broad singlet (δ 10–12 ppm), while the trifluoromethyl group shows a quartet in 19^19F NMR .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. Q3. What strategies optimize the compound’s bioactivity while minimizing cytotoxicity in pharmacological studies?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents on the pyrazolone ring. For example:
    • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
    • Hydroxyanilino moiety : Hydrogen-bonding interactions with target proteins (e.g., kinases) can be tuned by replacing the hydroxyl group with bioisosteres like methoxy or amino .
  • In silico docking : Use molecular dynamics simulations to predict binding affinities to targets (e.g., COX-2 or EGFR). Pyrazolone derivatives with planar conformations show higher affinity for hydrophobic binding pockets .

Q. Q4. How do environmental factors (pH, temperature) affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH-dependent degradation : Under acidic conditions (pH < 3), the hydroxyanilino group may protonate, accelerating hydrolysis of the methylene bridge. At pH > 8, the pyrazolone ring undergoes base-catalyzed tautomerization, reducing stability .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with trifluoromethyl groups releasing HF gas at high temperatures .
  • Light exposure : UV-Vis spectroscopy reveals photodegradation via radical formation; stabilization requires light-protected storage .

Q. Q5. How can contradictory data on the compound’s reactivity with biomolecules be resolved?

Methodological Answer:

  • Controlled interaction assays : Use surface plasmon resonance (SPR) to quantify binding kinetics with proteins like serum albumin. Discrepancies in reported IC50_{50} values may arise from assay conditions (e.g., ionic strength, DMSO concentrations) .
  • Metabolite profiling : LC-MS/MS identifies oxidation products (e.g., hydroxylation at the methyl group) that may interfere with activity measurements .
  • Cross-validation : Compare results across orthogonal methods (e.g., fluorescence quenching vs. isothermal titration calorimetry) to confirm binding mechanisms .

Experimental Design Considerations

Q. Q6. What statistical frameworks are suitable for analyzing dose-response data in anti-inflammatory assays?

Methodological Answer:

  • Non-linear regression models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50_{50} and Hill coefficients. Account for heteroscedasticity using weighted least squares .
  • ANOVA with post-hoc tests : Compare treatment groups in cytokine inhibition assays (e.g., IL-6, TNF-α). Randomize samples to control for batch effects in cell culture studies .

Q. Q7. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption (Caco-2 permeability) and CYP450 metabolism .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrophobic pockets) using crystal structures of target proteins. Derivatives with extended conjugation (e.g., coumarin hybrids) show enhanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.